molecular formula C20H20N2O2S B2616097 (Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-4-methylbenzamide CAS No. 1321787-77-2

(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-4-methylbenzamide

Cat. No. B2616097
M. Wt: 352.45
InChI Key: IHPRRXSASZXUJO-MRCUWXFGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-4-methylbenzamide, commonly known as AMTB, is a small molecule that has been synthesized for its potential as a selective inhibitor of the transient receptor potential ankyrin 1 (TRPA1) ion channel. TRPA1 is a non-selective cation channel that is expressed in sensory neurons and has been implicated in pain, inflammation, and respiratory diseases. The development of TRPA1 inhibitors like AMTB could lead to the creation of new therapies for these conditions.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for (Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-4-methylbenzamide involves the condensation of 3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-amine with 4-methylbenzoyl chloride, followed by the addition of a base to form the desired product.

Starting Materials
3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-amine, 4-methylbenzoyl chloride, Base (e.g. triethylamine)

Reaction
Add 3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-amine to a solution of 4-methylbenzoyl chloride in a suitable solvent (e.g. dichloromethane) at low temperature (0-5°C)., Add a base (e.g. triethylamine) to the reaction mixture to initiate the condensation reaction., Allow the reaction to proceed at room temperature for several hours., Quench the reaction with water and extract the product with a suitable organic solvent (e.g. ethyl acetate)., Purify the product by column chromatography or recrystallization to obtain the desired (Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-4-methylbenzamide.

Mechanism Of Action

AMTB acts as a selective inhibitor of (Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-4-methylbenzamide by binding to a specific site on the channel and preventing its activation. (Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-4-methylbenzamide is activated by a variety of stimuli, including reactive oxygen species, irritants, and temperature changes. By inhibiting (Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-4-methylbenzamide, AMTB can prevent the influx of calcium ions into cells, which can lead to the suppression of pain, inflammation, and other physiological processes.

Biochemical And Physiological Effects

The inhibition of (Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-4-methylbenzamide by AMTB has been shown to have several biochemical and physiological effects. For example, AMTB has been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain. Additionally, AMTB has been shown to reduce airway hyperresponsiveness and inflammation in animal models of asthma and COPD.

Advantages And Limitations For Lab Experiments

One advantage of using AMTB in lab experiments is its selectivity for (Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-4-methylbenzamide. This allows researchers to specifically investigate the role of this ion channel in physiological processes without affecting other ion channels or receptors. However, one limitation of using AMTB is its low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on AMTB and (Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-4-methylbenzamide. One area of interest is the development of more potent and selective (Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-4-methylbenzamide inhibitors that could be used in clinical settings. Additionally, further research is needed to fully understand the role of (Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-4-methylbenzamide in pain, inflammation, and respiratory diseases, as well as its potential as a therapeutic target for these conditions. Finally, studies on the pharmacokinetics and pharmacodynamics of AMTB could help to optimize its use in experimental settings.

Scientific Research Applications

AMTB has been used in several scientific research studies to investigate the role of (Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-4-methylbenzamide in various physiological processes. For example, AMTB has been used to study the role of (Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-4-methylbenzamide in pain and inflammation, as well as in respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD).

properties

IUPAC Name

N-(4-ethoxy-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2S/c1-4-13-22-18-16(24-5-2)7-6-8-17(18)25-20(22)21-19(23)15-11-9-14(3)10-12-15/h4,6-12H,1,5,13H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHPRRXSASZXUJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=NC(=O)C3=CC=C(C=C3)C)N2CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-4-methylbenzamide

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